Benzyl-PEG16-THP

PROTAC linker ternary complex geometry PEG spacer length

Benzyl-PEG16-THP (CAS not yet assigned; synonym HY-138442, CS-0148330) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker composed of precisely 16 ethylene oxide repeat units, terminally functionalized with a benzyl ether at one end and a tetrahydropyranyl (THP) ether at the other. Its definitive molecular formula is C₄₄H₈₀O₁₈, corresponding to an exact mass of 897.10 g·mol⁻¹.

Molecular Formula C44H80O18
Molecular Weight 897.1 g/mol
Cat. No. B11929562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG16-THP
Molecular FormulaC44H80O18
Molecular Weight897.1 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
InChIInChI=1S/C44H80O18/c1-2-6-43(7-3-1)42-60-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-40-41-62-44-8-4-5-9-61-44/h1-3,6-7,44H,4-5,8-42H2
InChIKeyWBWKOOUCXIHWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG16-THP for PROTAC Synthesis: Technical Specifications and Procurement Baseline


Benzyl-PEG16-THP (CAS not yet assigned; synonym HY-138442, CS-0148330) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker composed of precisely 16 ethylene oxide repeat units, terminally functionalized with a benzyl ether at one end and a tetrahydropyranyl (THP) ether at the other. Its definitive molecular formula is C₄₄H₈₀O₁₈, corresponding to an exact mass of 897.10 g·mol⁻¹ . The compound belongs to the PEG-class PROTAC linker family and is employed as a covalent tether between an E3 ubiquitin ligase ligand and a target-protein warhead in the modular assembly of proteolysis-targeting chimeras (PROTACs); it is not a biologically active species itself but a stoichiometric building block whose chain length, end-group orthogonality, and monodispersity collectively govern the physicochemical and pharmacological properties of the final heterobifunctional degrader [1].

Why Benzyl-PEG16-THP Cannot Be Casually Substituted by Shorter PEG Linkers or Homobifunctional Analogs


PROTAC linker selection is not a passive exercise in tether length; it is a determinant of ternary complex geometry, ubiquitination efficiency, and ultimately degradation potency . The 16-unit PEG chain in Benzyl-PEG16-THP provides an extended end-to-end reach of approximately 5.6 nm (based on 0.35 nm per ethylene oxide unit in the fully extended conformation ), which is roughly double the span of the widely used Benzyl-PEG8-THP (~2.8 nm). Because the optimal inter-ligand distance for productive ternary complex formation has been reported to range from 12-carbon to over 20-carbon linker backbones [1], substituting a PEG16 linker with a shorter PEG8 or PEG4 homolog risks failing to bridge the E3 ligase and target protein binding pockets, potentially abolishing degradation activity entirely. Furthermore, Benzyl-PEG16-THP uniquely combines a benzyl group (cleaved by hydrogenolysis) and a THP group (cleaved by mild acid), enabling fully orthogonal, sequential deprotection that is not achievable with homobifunctional linkers such as THP-PEG16-THP. The quantitative evidence below substantiates each of these differentiation claims.

Quantitative Differentiation Evidence for Benzyl-PEG16-THP vs. Closest Structural Analogs


PEG Chain Length: Benzyl-PEG16-THP Provides ~5.6 nm Extended Reach vs. ~2.8 nm for Benzyl-PEG8-THP

Benzyl-PEG16-THP contains 16 consecutive ethylene oxide (-CH₂CH₂O-) repeat units, yielding a fully extended chain length of approximately 5.6 nm, calculated from the standard projected length of 0.35 nm per EO unit . In contrast, the widely used PROTAC linker building block Benzyl-PEG8-THP (MW 544.67 g·mol⁻¹, C₂₈H₄₈O₁₀) spans only ~2.8 nm in its extended conformation . This represents a 2.8 nm (100%) increase in maximum reach. For PROTAC ternary complex formation, where the E3 ligase and target protein binding pockets may be separated by >3 nm, the additional span provided by PEG16 can mean the difference between ternary complex stabilization and no degradation activity, as linker length has been shown to be a critical determinant of degradation efficiency in multiple PROTAC systems [1].

PROTAC linker ternary complex geometry PEG spacer length

Orthogonal Deprotection: Benzyl (Hydrogenolysis) + THP (Acid) vs. Homobifunctional THP-PEG16-THP (Acid Only)

Benzyl-PEG16-THP is a heterobifunctional linker bearing two chemically distinct protecting groups: a benzyl ether (cleaved by catalytic hydrogenolysis, e.g., H₂/Pd-C) and a tetrahydropyranyl ether (cleaved by mild aqueous acid, e.g., pH < 4 at room temperature) [1]. This orthogonality enables sequential, chemoselective deprotection—the benzyl group can be removed first via hydrogenolysis to expose a free hydroxyl for ligand conjugation while the THP group remains intact, or vice versa [2]. By contrast, THP-PEG16-THP (MW 891.1 g·mol⁻¹, C₄₂H₈₂O₁₉) is homobifunctional, with both termini protected as THP ethers; both groups respond identically to acidic conditions, precluding stepwise activation and necessitating simultaneous deprotection or complex protection-group shuffling . The benzyl group additionally functions as a UV chromophore (λₘₐₓ ~254 nm), facilitating HPLC monitoring during purification—a practical advantage absent in the THP-only analog.

orthogonal protecting groups PROTAC synthesis strategy chemoselective deprotection

Monodispersity: Exact MW 897.10 g·mol⁻¹ (C₄₄H₈₀O₁₈) vs. Polydisperse PEG Mixtures

Benzyl-PEG16-THP is a monodisperse PEG derivative with a precisely defined molecular formula (C₄₄H₈₀O₁₈) and an exact molecular weight of 897.10 g·mol⁻¹, confirmed by the compound's SMILES string and IUPAC nomenclature . This stands in contrast to polydisperse PEG preparations, which comprise a distribution of chain lengths centered on an average molecular weight, introducing stoichiometric uncertainty into PROTAC conjugation reactions and hampering batch-to-batch reproducibility in biological assays. Monodisperse PEG linkers have been explicitly recommended for PROTAC development because they enable precise molar equivalence in conjugation, produce single-species product profiles by LC-MS, and eliminate the confounding biological variability arising from polydisperse linker populations [1]. The oligomer purity of Benzyl-PEG16-THP is confirmed by its availability at ≥98% purity (HPLC) from multiple suppliers .

monodisperse PEG PROTAC reproducibility batch-to-batch consistency

Lipophilicity Balance: Computed LogP 2.9954 and TPSA 166.14 Ų for Benzyl-PEG16-THP

Benzyl-PEG16-THP has a computed partition coefficient (LogP) of 2.9954 and a topological polar surface area (TPSA) of 166.14 Ų, as reported in the compound's calculated chemical properties . These values place it in a moderate lipophilicity range that balances aqueous solubility (from the PEG chain) with membrane permeability (from the benzyl and THP termini). While direct experimental LogP comparison data for Benzyl-PEG8-THP or Benzyl-PEG4-THP are not available from a single study, the systematic addition of 8 ethylene oxide units (each contributing approximately -0.15 to -0.30 LogP units) relative to Benzyl-PEG8-THP (MW 544.67) would be expected to decrease LogP, reflecting the increased hydrophilicity of the longer PEG chain. TPSA increases proportionally with ether oxygen count, with the 16-unit chain providing a larger solvation shell that can shield hydrophobic warheads in the final PROTAC construct [1].

LogP PROTAC permeability physicochemical property prediction

Validated Storage Stability: 2 Years at -20°C (Powder) Enabling Long-Term Procurement Planning

Benzyl-PEG16-THP has vendor-specified storage stability data indicating 2-year stability as powder at -20°C, 2-week stability at 4°C in DMSO solution, and 6-month stability at -80°C in DMSO . This is consistent with the storage profile reported for the closely related Benzyl-PEG13-THP (2 years at -20°C powder, identical solution stability windows), confirming that the Benzyl-PEG-THP structural class maintains integrity under standard laboratory storage conditions [1]. The benzyl ether is stable under these storage conditions and does not undergo spontaneous oxidation or hydrolysis, while the THP ether remains intact provided acidic conditions are avoided. These validated stability data enable bulk procurement and long-term inventory management without concerns about linker degradation during multi-month PROTAC optimization campaigns.

stability storage conditions PROTAC linker procurement

Recommended Procurement and Application Scenarios for Benzyl-PEG16-THP Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Extended Linker Reach (>5 nm) for Large Inter-Domain Target–E3 Ligase Pairs

When the target protein binding pocket and E3 ligase recruitment site are separated by more than 3 nm in the predicted ternary complex, shorter PEG linkers (PEG4, PEG6, PEG8) may be physically incapable of spanning the required distance [1]. Benzyl-PEG16-THP, with its ~5.6 nm extended chain length, falls within the upper range of reported optimal PROTAC linker lengths (12 to >20 carbon backbone atoms ) and should be prioritized in linker-length SAR campaigns for targets such as multi-domain kinases, transcription factors, or epigenetic readers where the E3 ligase–warhead distance exceeds 4 nm. Its benzyl terminus further enables UV-based reaction monitoring during library synthesis.

Multi-Step PROTAC Assembly Requiring Orthogonal, Sequential Deprotection of Linker Termini

PROTAC synthetic routes that involve sequential conjugation—for example, first attaching an E3 ligase ligand via amide coupling to the deprotected benzyl alcohol, followed by acid-mediated THP deprotection to install the target-protein warhead—require a linker with chemically orthogonal protecting groups [1]. Benzyl-PEG16-THP is the only PEG16-length linker available with benzyl/THP orthogonality; the alternative THP-PEG16-THP (homobifunctional THP) cannot support sequential activation and would require additional protecting-group manipulation steps, increasing synthetic complexity and reducing overall yield.

Preclinical Scale-Up and GMP Transition Where Monodisperse Linker Identity is a Quality Requirement

As a PROTAC program advances from hit identification to lead optimization and preclinical development, linker monodispersity becomes a critical quality attribute for regulatory documentation [1]. Benzyl-PEG16-THP, with its exact molecular formula (C₄₄H₈₀O₁₈) and 98% HPLC purity grade, provides the single-species identity required for validated analytical methods (LC-MS, qNMR) and eliminates the stoichiometric ambiguity inherent in polydisperse PEG preparations. Bulk procurement (gram to kilogram scale) from established suppliers supports the phase-appropriate quality expectations of IND-enabling studies.

PROTAC Degraders Targeting Highly Lipophilic Protein Binding Pockets Requiring Enhanced Hydrophilic Shielding

For PROTACs incorporating highly lipophilic warheads (LogP > 4), the 16-unit PEG chain of Benzyl-PEG16-THP provides a larger hydrophilic solvation shell than shorter PEG linkers, helping to maintain aqueous solubility and reduce non-specific protein binding [1]. The computed TPSA of 166.14 Ų and moderate LogP of 2.9954 indicate that the linker itself contributes balanced polarity, while the PEG16 chain can envelop the lipophilic ligand core in a hydration shell that mitigates aggregation and improves cellular assay performance.

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